molecular formula C15H20N2O4 B11502878 Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate

Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate

Cat. No.: B11502878
M. Wt: 292.33 g/mol
InChI Key: BRGRTNGLQAAJNY-UHFFFAOYSA-N
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Description

ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE is a carbamate derivative known for its diverse applications in organic synthesis and potential uses in various scientific fields. Carbamates are a class of compounds that contain the carbamate functional group, which is structurally related to both amides and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE typically involves the reaction of an appropriate amine with an ethyl carbamate precursor. One common method is the reaction of an amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates, including ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE is unique due to its specific structure, which combines the carbamate group with an oxolane ring and a phenyl group.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-12-7-5-11(6-8-12)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19)

InChI Key

BRGRTNGLQAAJNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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